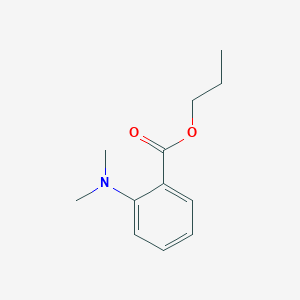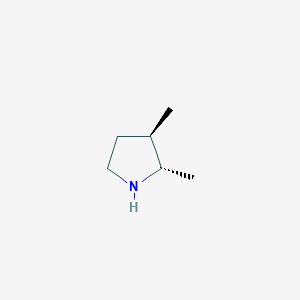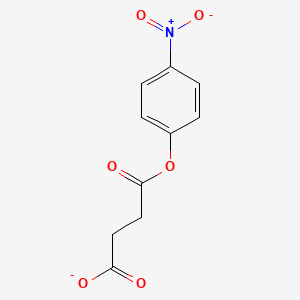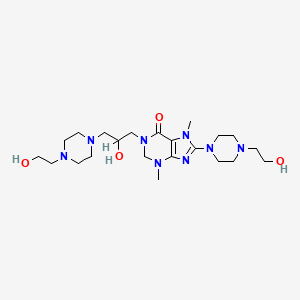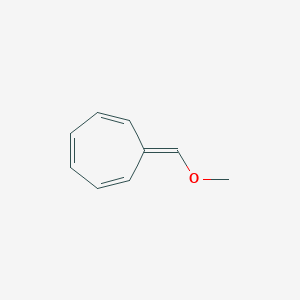
1,3,5-Cycloheptatriene, 7-(methoxymethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Cycloheptatriene, 7-(methoxymethylene)- is an organic compound with a seven-membered ring structureIt is a derivative of cycloheptatriene, which is known for its non-aromatic nature and theoretical interest in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene, 7-(methoxymethylene)- can be achieved through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by the addition of a methoxymethylene group . Another method includes the pyrolysis of the adduct of cyclohexene and dichlorocarbene, which then undergoes further reactions to introduce the methoxymethylene group .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors or pyrolysis units to ensure efficient and high-yield synthesis. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Cycloheptatriene, 7-(methoxymethylene)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: Substitution reactions can occur at the methoxymethylene group or the double bonds, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1,3,5-Cycloheptatriene, 7-(methoxymethylene)- has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3,5-Cycloheptatriene, 7-(methoxymethylene)- exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes, which can then participate in catalytic reactions. Additionally, its derivatives may interact with biological targets, such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Cycloheptatriene, methyl-: This compound has a similar ring structure but with a methyl group instead of a methoxymethylene group.
1,3,5-Cycloheptatriene, 7-ethyl-: Another similar compound with an ethyl group at the 7-position.
1,3,5-Cycloheptatriene, 3,7,7-trimethyl-: This compound has three methyl groups, providing different chemical properties.
Uniqueness
This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in research and industry .
Properties
CAS No. |
71133-64-7 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
7-(methoxymethylidene)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H10O/c1-10-8-9-6-4-2-3-5-7-9/h2-8H,1H3 |
InChI Key |
WYUXWMKOLGWMKU-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1C=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


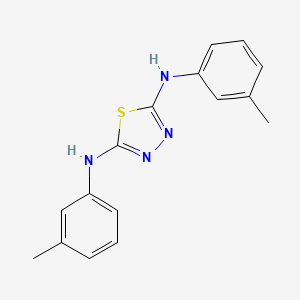
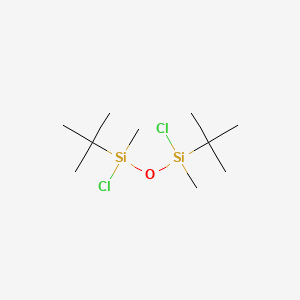
phosphanium chloride](/img/structure/B14463232.png)

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
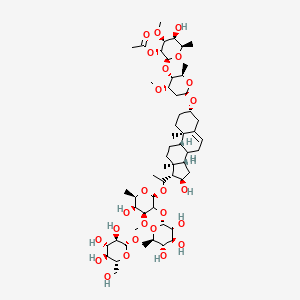
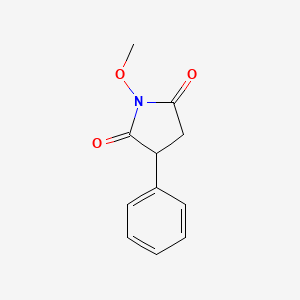
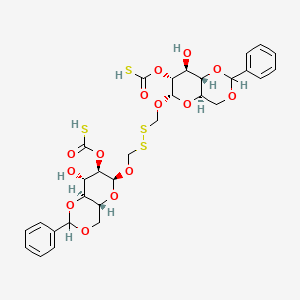
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
